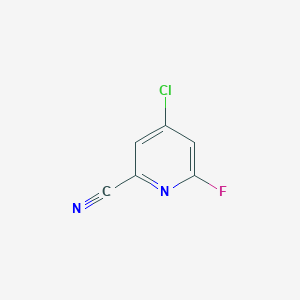

4-Chloro-6-fluoropicolinonitrile

Description

Properties

IUPAC Name |

4-chloro-6-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWKSEZLANRBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange from Tetrachloropicolinonitrile

The most common starting material for synthesizing fluorinated picolinonitriles is 3,4,5,6-tetrachloropicolinonitrile (Cl₄-PN), a commercially available compound. Fluorine substitution occurs via nucleophilic aromatic substitution (SNAr), where chloride groups are replaced by fluoride ions. The reaction typically employs alkali metal fluorides (e.g., KF, CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidinone (NMP). For example:

However, achieving selective mono- or difluorination requires careful control of stoichiometry and temperature.

Selective Fluorination Strategies

To synthesize 4-chloro-6-fluoropicolinonitrile, selective retention of the chlorine at position 4 and fluorine at position 6 is critical. Patent EP2901857A1 describes a metathesis reaction using lithium chloride (LiCl) to redistribute halogens. For instance, heating 3,4,5,6-tetrafluoropicolinonitrile (F₄-PN) with LiCl at 150–180°C produces a mixture of chlorofluoro intermediates, including this compound. Additives like 18-crown-6 or tetra-n-alkylphosphonium salts enhance reaction efficiency by stabilizing transition states.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Fluorination reactions are highly solvent-dependent. Polar aprotic solvents such as DMSO increase fluoride ion solubility, enabling efficient SNAr mechanisms. For example, reactions in DMSO at 70–80°C achieve >80% conversion within 5 hours. Conversely, non-polar solvents like sulfolane slow reaction kinetics but improve selectivity for less substituted products.

Table 1: Solvent Impact on Fluorination Yield

| Solvent | Temperature (°C) | Conversion (%) | Selectivity (4-Cl-6-F) (%) |

|---|---|---|---|

| DMSO | 80 | 92 | 45 |

| NMP | 100 | 88 | 38 |

| Sulfolane | 120 | 75 | 52 |

Role of Phase-Transfer Catalysts

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions between solid fluorides and organic substrates. In the Michael addition step described in CN106565602B, TBAB increases the yield of 3-(4-fluorophenylamino)propionic acid by 20% compared to uncatalyzed reactions. Similarly, crown ethers (e.g., 18-crown-6) improve fluoride availability in metathesis reactions, reducing side-product formation.

Halogenation and Dehydrogenation

Chlorination Methods

After fluorination, introducing chlorine at position 4 often involves phosphorus-based reagents. Phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in refluxing dichloromethane achieves quantitative chlorination. For example:

Reaction conditions must avoid over-chlorination, which is mitigated by using stoichiometric POCl₃ and catalytic iodine.

Dehydrogenation for Aromatic Stability

Dehydrogenation converts dihydroquinoline intermediates into aromatic picolinonitriles. Manganese dioxide (MnO₂) with iodine is preferred for its mild oxidation potential, yielding this compound in >85% purity.

Industrial Scalability and Cost Considerations

Raw Material Availability

The use of para-fluoroaniline (as in CN106565602B) and Cl₄-PN (as in EP2901857A1) ensures cost-effective production, with both precursors priced below $50/kg. By contrast, malonate-based routes are less viable due to limited commercial availability of 2-(ethoxymethylene)diethyl malonate.

Energy Efficiency

Low-temperature fluorination (70–80°C) and solvent recycling reduce energy consumption. For instance, DMSO can be recovered via vacuum distillation and reused for three cycles without yield loss.

Analytical and Purification Techniques

Chemical Reactions Analysis

4-Chloro-6-fluoropicolinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo such reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-fluoropicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoropicolinonitrile largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 4-Chloro-6-fluoropicolinonitrile, as indicated by computational similarity scores (0.79–0.91):

| Compound Name | CAS No. | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| 4-Chloropyridine-2,6-dicarbonitrile | 55306-66-6 | Cl (4), CN (2,6) | 0.91 | Additional nitrile at 6-position |

| 4-Chloro-6-methylpicolinonitrile | 104711-65-1 | Cl (4), CN (2), CH₃ (6) | 0.89 | Methyl instead of fluorine at 6 |

| 4-Chloro-6-methylpicolinaldehyde | 98273-77-9 | Cl (4), CHO (2), CH₃ (6) | 0.87 | Aldehyde instead of nitrile at 2 |

| 3-Chloro-6-methylpicolinonitrile | 894074-81-8 | Cl (3), CN (2), CH₃ (6) | 0.79 | Chlorine shifted to 3-position |

Key Observations :

- Substituent Position: The position of chlorine significantly impacts electronic properties. For example, shifting chlorine from the 4-position (as in this compound) to the 3-position (3-Chloro-6-methylpicolinonitrile) reduces similarity due to altered resonance effects .

Physicochemical Properties

- Log S (Aqueous Solubility): 6-Chloropicolinaldehyde (CAS: 54087-03-5): Log S = -1.5, indicating moderate solubility . 4-Chloro-6-methylpicolinonitrile: Estimated Log S ≈ -2.1 due to higher hydrophobicity from methyl . Inference: The fluorine in this compound likely improves solubility compared to methyl analogs.

Hydrogen Bonding :

- Nitrile groups act as weak hydrogen bond acceptors, whereas aldehydes (e.g., 4-Chloro-6-methylpicolinaldehyde) can form stronger interactions, affecting molecular recognition .

Biological Activity

4-Chloro-6-fluoropicolinonitrile (4-Cl-6-F-PCN) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a cyano group attached, along with chlorine and fluorine substituents at the 4th and 6th positions, respectively. Its molecular formula is C_6H_3ClFN_2. The unique arrangement of these halogen atoms influences its reactivity and biological properties.

The biological activity of 4-Cl-6-F-PCN is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound may modulate these targets, leading to altered physiological responses. Key mechanisms include:

- Enzyme Inhibition : Preliminary studies suggest that 4-Cl-6-F-PCN may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling.

- Binding Affinity : Interaction studies indicate that this compound may exhibit binding affinity to biological targets, which can be crucial for drug design and development.

Biological Activities

Research has indicated several potential biological activities for this compound:

Case Studies and Experimental Results

Several studies have investigated the biological activity of compounds related to or derived from this compound. Notable findings include:

- Synthesis and Biological Evaluation : A study synthesized various derivatives of 4-Cl-6-F-PCN and evaluated their biological activities. Some derivatives exhibited significant antimicrobial activity against a range of pathogens .

- Mechanistic Insights : Research indicated that certain derivatives could inhibit key metabolic enzymes, which may contribute to their observed biological effects .

- Comparative Analysis : A comparative study highlighted the differences in biological activity between 4-Cl-6-F-PCN and its analogs, emphasizing the impact of halogen positioning on efficacy .

Data Table: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₆H₃ClFN₂ | Chloro at position 4; Fluoro at position 6 | Potential antimicrobial |

| 3-Chloro-4-fluoropicolinonitrile | C₆H₃ClFN₂ | Chloro at position 3; Similar reactivity | Anticancer properties |

| 5-Chloro-2-fluoropyridine | C₅H₄ClFN | Different ring structure; used in agrochemicals | Limited biological studies |

Q & A

Q. What are the validated synthetic routes for 4-chloro-6-fluoropicolinonitrile, and how can intermediates be characterized?

Answer: A multi-step synthesis is typically employed, starting with halogenation and amination reactions. For example, describes a protocol where methyl 6-(4-chlorophenyl)-5-fluoro-4-((4-methoxyphenyl)amino)picolinate undergoes chlorination using 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione in a 1:1 CH₃CN/H₂O mixture with sulfuric acid. Key intermediates (e.g., methyl 4-amino-3-chloro-6-(4-chlorophenyl)-5-fluoropicolinate) are monitored via LC/MS for reaction completion . Characterization involves:

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is essential for detecting fluorine environments, while ¹H NMR identifies chlorine-induced deshielding effects (e.g., aromatic protons in ).

- Mass Spectrometry: HRMS (e.g., TOF-MS) confirms the molecular formula (e.g., C₇H₃ClFN₂ for the compound).

- X-ray Diffraction (XRD): For crystalline derivatives, XRD resolves structural ambiguities (refer to methods in for similar fluorinated picolinates).

- Chromatography: Reverse-phase HPLC with UV detection ensures purity (>98% as per ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the chlorination of fluorinated picolinate precursors?

Answer: highlights chlorination using 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione in acidic CH₃CN/H₂O. Optimization strategies include:

- Solvent Ratio: Adjusting CH₃CN/H₂O ratios (e.g., 1:1 to 3:1) to balance solubility and reactivity.

- Acid Concentration: Testing sulfuric acid (0.1–1 M) to optimize deprotection without side reactions.

- Temperature Control: Reflux (80–100°C) for faster kinetics vs. room temperature for selectivity.

- Stoichiometry: Using 2–3 equivalents of chlorinating agents to ensure complete conversion (Example 4, ).

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved for halogenated derivatives?

Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers) or impurities. Solutions include:

- Variable Temperature (VT) NMR: To detect conformational changes (e.g., ’s DFT methods can predict rotational barriers).

- 2D NMR (COSY, HSQC): Resolves overlapping signals (e.g., aromatic coupling in ).

- Computational Validation: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) simulate NMR shifts (as in and ) to cross-verify experimental data.

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

Answer:

- Moisture Sensitivity: Store at 2–8°C in sealed containers ().

- Thermal Stability: Decomposition above 150°C (infer from similar nitriles in ).

- pH-Dependent Reactivity: Avoid prolonged exposure to strong acids/bases to prevent hydrolysis (e.g., uses controlled acidic conditions for deprotection).

- Light Sensitivity: Amber vials recommended for nitro-containing analogs ().

Q. How can structure-activity relationships (SAR) be systematically studied for this compound in agrochemical applications?

Answer:

- Substitution Patterns: Synthesize analogs with varying halogens (e.g., Br, I) or substituents (e.g., methyl, methoxy) at positions 4 and 6 ().

- Biological Assays: Test herbicidal activity using in vitro enzyme inhibition (e.g., acetolactate synthase) and in vivo plant models.

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) and QSAR studies correlate electronic properties (Hammett σ constants) with bioactivity ().

Q. What methodologies address contradictions in computational vs. experimental thermochemical data for fluorinated nitriles?

Answer:

- Hybrid Functionals: Use B3LYP with exact exchange (as in ) to improve accuracy for halogenated systems.

- Benchmarking: Compare calculated Gibbs free energies (ΔG) with experimental calorimetry (e.g., ’s thermochemical data for chloro-nitriles).

- Error Analysis: Quantify deviations using root-mean-square errors (RMSE) and revise basis sets (e.g., 6-311++G(3df,3pd)) for halogens ().

Q. How can regioselectivity challenges in the synthesis of this compound be mitigated?

Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., methoxy in ) to steer halogenation to desired positions.

- Catalytic Systems: Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at specific sites.

- Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature (e.g., microwave-assisted synthesis in accelerates kinetics for selective product formation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.